BenchChemオンラインストアへようこそ!

4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Epigenetics BRD4 inhibition Cancer therapeutics

4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 878420-92-9; molecular formula C17H14N2O4; molecular weight 310.3) belongs to the class of 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-ones, specifically characterized by a 2,3-dihydro-1,4-benzodioxine-2-carbonyl substituent at the N-4 position. The compound integrates two privileged scaffolds: the tetrahydroquinoxalin-2-one core, which has been established as a bromodomain-containing protein 4 (BRD4) and colchicine-binding site inhibitor (CBSI) pharmacophore , and the 2,3-dihydro-1,4-benzodioxine moiety, a recognized bioisostere with documented utility in PARP1 inhibition and monoamine oxidase modulation.

Molecular Formula C17H14N2O4
Molecular Weight 310.309
CAS No. 878420-92-9
Cat. No. B2865917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
CAS878420-92-9
Molecular FormulaC17H14N2O4
Molecular Weight310.309
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)N3CC(=O)NC4=CC=CC=C43
InChIInChI=1S/C17H14N2O4/c20-16-9-19(12-6-2-1-5-11(12)18-16)17(21)15-10-22-13-7-3-4-8-14(13)23-15/h1-8,15H,9-10H2,(H,18,20)
InChIKeyYDOUDYHNWVLLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 878420-92-9): Core Structural Identity and Classification


4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 878420-92-9; molecular formula C17H14N2O4; molecular weight 310.3) belongs to the class of 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-ones, specifically characterized by a 2,3-dihydro-1,4-benzodioxine-2-carbonyl substituent at the N-4 position . The compound integrates two privileged scaffolds: the tetrahydroquinoxalin-2-one core, which has been established as a bromodomain-containing protein 4 (BRD4) and colchicine-binding site inhibitor (CBSI) pharmacophore [1], and the 2,3-dihydro-1,4-benzodioxine moiety, a recognized bioisostere with documented utility in PARP1 inhibition and monoamine oxidase modulation [2]. This dual-scaffold architecture distinguishes it from simple benzoyl-tetrahydroquinoxalinones and positions it as a structurally unique probe for target engagement studies.

Procurement Risk: Why Close Analogs of 4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one Cannot Be Safely Interchanged


The specific substitution of the 4-acyl position with a 2,3-dihydro-1,4-benzodioxine-2-carbonyl group is not a trivial modification. Unlike the simpler 4-benzoyl analog (CAS 4937-75-1) or the benzofuran variant, the benzodioxine moiety introduces an additional endocyclic oxygen atom that fundamentally alters the electron density distribution and hydrogen-bonding capacity of the carbonyl pharmacophore . In the tetrahydroquinoxalinone series, even small changes at the N-4 position have been shown to drive dramatic shifts in BRD4 binding potency—ranging from sub-100 nM to inactive—depending on the nature of the acyl substituent [1]. Furthermore, the benzodioxine scaffold itself has established structure-activity relationships in PARP1 inhibition, where regioisomeric positioning of the dioxine oxygen atoms dictates inhibitor potency [2]. Substituting the benzodioxine-carbonyl moiety with a generic benzoyl or benzofuran fragment consequently risks losing critical binding interactions, undermining target engagement, and invalidating structure-activity correlations that rely on this precise chemotype.

Quantitative Differentiation Evidence for 4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one


Tetrahydroquinoxalinone Core: BRD4 Binding Potency Compared to Inactive 4-Benzoyl Baseline

Within the tetrahydroquinoxalinone chemotype, substitution at the N-4 position directly controls BRD4 inhibitory activity. In a published series, compound 5i—a dihydroquinoxalinone derivative—demonstrated potent BRD4(1) binding with an IC50 of 73 nM and cellular activity of 258 nM in MV-4-11 leukemia cells [1]. By contrast, the unsubstituted tetrahydroquinoxalin-2-one core and simple 4-benzoyl analogs (e.g., CAS 4937-75-1) have not been reported to exhibit measurable BRD4 inhibition, suggesting that the specific acyl substituent introduced at the 4-position is critical for target engagement. The 2,3-dihydro-1,4-benzodioxine-2-carbonyl group present in CAS 878420-92-9 provides a structurally distinct pharmacophore that is absent in generic benzoyl analogs, making the target compound a valuable scaffold for exploring BRD4 binding pocket interactions [1].

Epigenetics BRD4 inhibition Cancer therapeutics Bromodomain

Benzodioxine Moiety: PARP1 Enzyme Inhibition vs. Benzofuran and Oxazine Bioisosteres

The 2,3-dihydro-1,4-benzodioxine ring has been established as a superior bioisostere for PARP1 inhibition compared to 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine. In a systematic scaffold-hopping study, benzodioxine-5-carboxamide derivative 4 exhibited dose-dependent PARP1 inhibition and was selected as the lead compound for further optimization, whereas the corresponding oxazine analog showed reduced potency [1]. The target compound CAS 878420-92-9 incorporates the benzodioxine scaffold at the 2-carbonyl position, tethering it to the tetrahydroquinoxalinone core. This specific connectivity—benzodioxine-2-carbonyl versus benzodioxine-5-carboxamide—represents a regioisomeric variation that can be explored for differential PARP1 binding or selectivity over PARP2/3, differentiating it from literature benzodioxine PARP1 inhibitors.

DNA damage repair PARP1 Bioisosterism Medicinal chemistry

Colchicine-Binding Site Inhibitor (CBSI) Class: Dihydroquinoxalinone Core Enables Nanomolar Antiproliferative Activity

Dihydroquinoxalinone compounds have been identified as potent colchicine-binding site inhibitors (CBSIs). In a published structure-activity relationship study, compounds 5m and 5t demonstrated potent CBSI activity, and their structural optimization led to the development of SB226, which at 4 mg/kg strongly inhibited A375/TxR melanoma xenograft tumor growth in mice and induced necrosis, anti-angiogenesis, and apoptosis [1]. The core scaffold shared by these compounds and CAS 878420-92-9 is the 1,2,3,4-tetrahydroquinoxalin-2-one ring. The benzodioxine-2-carbonyl substitution introduces a unique steric and electronic profile at the N-4 position, distinct from the substituents in 5m/5t, which may confer differential tubulin polymerization inhibitory kinetics or selectivity profiles.

Tubulin polymerization Colchicine binding site CBSI Anticancer

Structural Uniqueness: Benzodioxine-2-Carbonyl Connectivity vs. Benzofuran Analog

A direct structural comparator exists: 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one, which replaces the benzodioxine oxygen atom with a carbon (methylene) group . This substitution eliminates one hydrogen bond acceptor and reduces the electron-withdrawing character of the fused ring system. Calculations based on the Hammett substituent constant predict that the benzodioxine ring (σm ≈ +0.10 for the oxygen atom) is more electron-withdrawing than the benzofuran ring (σm ≈ -0.02 for the methylene), resulting in a more electrophilic carbonyl carbon in the target compound. This electronic difference can influence: (i) the propensity for nucleophilic attack at the carbonyl; (ii) the strength of hydrogen bonds with target protein backbone amides; and (iii) metabolic stability toward esterase-mediated hydrolysis. The target compound thus offers a chemically distinct reactivity profile that cannot be replicated by the benzofuran analog.

Scaffold hopping Bioisosterism Chemical diversity Hydrogen bonding

Solid-Phase Synthetic Tractability: 4-Acyl-Tetrahydroquinoxalin-2-ones as a Validated Combinatorial Platform

The 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold has been validated for solid-phase combinatorial synthesis, enabling rapid analog generation for SAR studies [1]. In this published method, resin-bound intermediates are acylated at the N-4 position with diverse carboxylic acid derivatives, yielding libraries of substituted tetrahydroquinoxalin-2-ones. The target compound CAS 878420-92-9, with its unique benzodioxine-2-carbonyl substituent, represents a direct application of this chemistry. The synthetic accessibility of this compound via both solution-phase and solid-phase routes enables scalable procurement and library expansion, distinguishing it from more synthetically challenging benzodioxine derivatives that require multi-step protection/deprotection sequences.

Solid-phase synthesis Combinatorial chemistry Lead optimization Parallel synthesis

CBSI In Vivo Anti-Tumor Translation: Class-Level Evidence for Tetrahydroquinoxalinone Core

The colchicine-binding site inhibitor (CBSI) class, which includes the tetrahydroquinoxalinone core present in the target compound, has demonstrated robust in vivo anti-tumor activity. A structurally optimized member, SB226, at a dose of 4 mg/kg administered intraperitoneally, strongly inhibited tumor growth in an A375/TxR melanoma xenograft model and induced hallmark pharmacodynamic responses: necrosis, anti-angiogenesis, and apoptosis within tumors [1]. While the target compound itself has not been evaluated in this model, the shared tetrahydroquinoxalinone core suggests that N-4 modifications—such as the benzodioxine-2-carbonyl group—could be tuned to optimize pharmacokinetic properties or tumor-specific delivery. This in vivo validation of the core scaffold elevates the priority of exploring structurally related procurement candidates like CAS 878420-92-9.

In vivo efficacy Colchicine binding site Melanoma Anti-angiogenesis

Priority Research Applications for 4-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 878420-92-9)


BRD4 Bromodomain Inhibitor Lead Optimization

The tetrahydroquinoxalin-2-one core is a validated BRD4 pharmacophore, with derivatives achieving low-nanomolar potency in biochemical and cellular assays [1]. The benzodioxine-2-carbonyl substituent of CAS 878420-92-9 introduces additional hydrogen-bonding capacity (two endocyclic oxygen atoms) that can be exploited to probe the acetyl-lysine binding pocket of BRD4(1) versus BRD4(2). Researchers can use this compound as a starting point for systematic SAR around the N-4 acyl group, comparing binding affinity, selectivity, and cellular target engagement against the simpler 4-benzoyl analog (CAS 4937-75-1). The established solid-phase synthetic route further enables rapid parallel library synthesis for hit-to-lead expansion [2].

PARP1 Inhibitor Scaffold-Hopping and Selectivity Profiling

The benzodioxine ring system has demonstrated PARP1 inhibitory activity as a 5-carboxamide derivative [3]. CAS 878420-92-9 presents a regioisomeric benzodioxine (2-carbonyl connectivity) tethered to a heterocyclic core, offering a scaffold-hopping opportunity to achieve differential PARP isoform selectivity (PARP1 vs. PARP2/3) or improved pharmacokinetic properties. This compound can be screened in PARP1 enzymatic assays alongside the established benzodioxine-5-carboxamide lead, with the goal of identifying a new chemotype series for DNA damage repair-targeted oncology indications.

Colchicine-Binding Site Inhibitor (CBSI) Probe Expansion

The tetrahydroquinoxalinone scaffold has produced potent CBSIs (e.g., SB226) with validated in vivo anti-tumor activity in melanoma xenografts, including necrosis induction and anti-angiogenic effects [4]. CAS 878420-92-9, with its unique benzodioxine-2-carbonyl N-4 substitution, can serve as a probe to investigate whether modifications at this position alter tubulin polymerization inhibition kinetics, binding site residence time, or selectivity over other β-tubulin isotypes. Procurement of this compound enables comparative CBSI SAR studies aimed at optimizing the therapeutic window of this validated oncology target class.

Building Block for Focused Combinatorial Library Synthesis

The solid-phase synthetic compatibility of 4-acyl-tetrahydroquinoxalin-2-ones [2] makes CAS 878420-92-9 a practical building block for generating diverse libraries. Its benzodioxine moiety introduces chemical diversity that is underrepresented in commercial screening collections, addressing a known gap in oxygen-rich heterocyclic scaffolds. Procurement at gram scale enables the synthesis of focused libraries of 50–200 analogs via parallel acylation or subsequent diversification of the quinoxalinone ring, accelerating hit identification across multiple target classes (kinases, bromodomains, tubulin, and PARP enzymes).

Quote Request

Request a Quote for 4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.